2,4-Dichlorobenzoic-D3 acid
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Overview
Description
2,4-Dichlorobenzoic-D3 acid is a deuterated form of 2,4-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoic-D3 acid can be synthesized through the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures between 100°C and 220°C, preferably between 130°C and 200°C, in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling in the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzoic-D3 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated benzoic acids.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, alcohols.
Major Products: The major products formed from these reactions include various chlorinated benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichlorobenzoic-D3 acid is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzoic-D3 acid involves its interaction with various molecular targets and pathways. As a halogenated carboxylic acid, it can donate hydrogen ions in the presence of a base, leading to neutralization reactions. It can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: The non-deuterated form of the compound.
2,4-Dichlorophenoxyacetic acid: A related herbicide with similar structural features.
2,4-Dichlorobenzoyl peroxide: Used as an initiator in polymerization reactions.
Uniqueness: 2,4-Dichlorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, making it valuable in drug development and other research areas .
Properties
Molecular Formula |
C7H4Cl2O2 |
---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
ATCRIUVQKHMXSH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)Cl)[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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